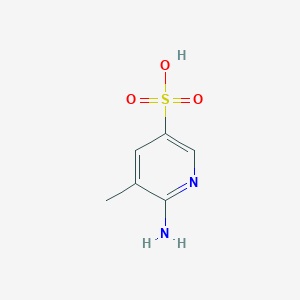

6-氨基-5-甲基吡啶-3-磺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

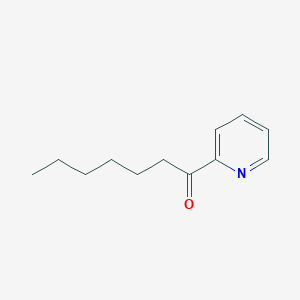

6-Amino-5-methylpyridine-3-sulfonic acid is a chemical compound that is related to various pyridine derivatives with potential applications in pharmaceuticals and organic synthesis. While the specific compound is not directly discussed in the provided papers, they do offer insights into similar compounds and their synthesis, which can be extrapolated to understand the properties and synthesis of 6-Amino-5-methylpyridine-3-sulfonic acid.

Synthesis Analysis

The synthesis of related compounds, such as 6-aminonicotinic acid, involves electrochemical processes. For instance, the electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine can be performed in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution. This process occurs at an apparent current density of 10 mA/cm² using an undivided cell and yields good results . This method could potentially be adapted for the synthesis of 6-Amino-5-methylpyridine-3-sulfonic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Amino-5-methylpyridine-3-sulfonic acid can be determined using X-ray crystallography. For example, the crystal structure of 2-aminopyridine-5-sulfonic acid has been reported, and the compound forms a 2D network structure with strong Ag-pyridine and Ag–NH2 interactions, as well as weaker Ag-sulfonate interactions . These findings suggest that 6-Amino-5-methylpyridine-3-sulfonic acid may also form complex structures with metal ions, which could be of interest in coordination chemistry.

Chemical Reactions Analysis

The chemical reactions involving pyridine sulfonic acids often include coordination with metal ions, as seen in the formation of a 2D coordination polymer [Ag(C5H5N2O3S)]n from the reaction of AgNO3 with 2-aminopyridine-5-sulfonic acid . This indicates that 6-Amino-5-methylpyridine-3-sulfonic acid could also participate in similar reactions, potentially leading to the formation of novel coordination polymers with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine sulfonic acids can be inferred from thermal analysis, such as TG/DSC. For instance, the thermal properties of the coordination polymer [Ag(C5H5N2O3S)]n were discussed, providing insights into its stability and decomposition patterns . By analogy, 6-Amino-5-methylpyridine-3-sulfonic acid is likely to have distinct thermal properties that could be characterized using similar analytical techniques.

科学研究应用

酶抑制研究

已合成6-氨基-5-甲基吡啶-3-磺酸衍生物,并评估其对人类碳酸酐酶同功酶的抑制作用,显示出作为有效抑制剂的潜力。这表明它们在理解酶功能以及可能用于设计治疗目的的抑制剂方面的应用(Yenikaya et al., 2011)。

膜技术的改进

6-氨基-5-甲基吡啶-3-磺酸衍生物的衍生物已被用于制备新型薄膜复合纳滤膜。这些膜表现出增强的水通量和染料处理能力,表明它们在水净化和处理技术中的重要性(Liu et al., 2012)。

配位聚合物的配体

该化合物已被用作合成新型配位和氢键超分子的配体,表明其在开发具有潜在应用于催化、离子交换和分子识别的新材料中的作用(Lobana et al., 2004)。

制药和化工行业

已合成6-氨基-5-甲基吡啶-3-磺酸对甲苯磺酰化衍生物,并与金属离子形成络合物,表明它们在增加制药和化工行业中配体的生物学和催化潜力方面具有潜力(Orie et al., 2021)。

四氢吖啶的合成

该化合物已被用于合成四氢三唑基吖啶,展示了微波辐射和Brönsted酸性离子液体的协同效应,表明它在芳香族杂环的高效合成中的实用性(Khaligh, 2017)。

安全和危害

Safety data sheets advise against using 6-Amino-5-methylpyridine-3-sulfonic acid for medicinal, household, or other uses . It should be handled with personal protective equipment, including chemical impermeable gloves . Avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

属性

IUPAC Name |

6-amino-5-methylpyridine-3-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-4-2-5(12(9,10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKHWWIMOQYJAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

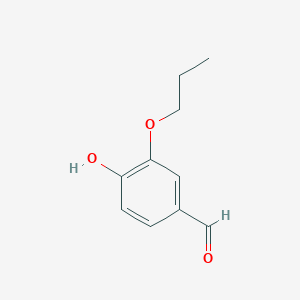

CC1=CC(=CN=C1N)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364496 |

Source

|

| Record name | 6-amino-5-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-methylpyridine-3-sulfonic acid | |

CAS RN |

40741-48-8 |

Source

|

| Record name | 6-amino-5-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)